molecular formula C8H6INO B3058540 Benzoxazole, 5-iodo-2-methyl- CAS No. 89976-17-0

Benzoxazole, 5-iodo-2-methyl-

Cat. No.: B3058540
CAS No.: 89976-17-0
M. Wt: 259.04 g/mol
InChI Key: YTXIWIPHQNLGIG-UHFFFAOYSA-N
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Description

Benzoxazole, 5-iodo-2-methyl- is a derivative of benzoxazole, a bicyclic aromatic heterocycle containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of benzoxazole, 5-iodo-2-methyl- typically involves the cyclization of 2-aminophenol with appropriate carbonyl compounds. One common method is the reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide can yield benzoxazole derivatives . Industrial production methods often involve the use of nanocatalysts or metal catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Benzoxazole, 5-iodo-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of benzoxazole, 5-iodo-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its therapeutic effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Benzoxazole, 5-iodo-2-methyl- can be compared with other benzoxazole derivatives, such as:

The presence of the iodine atom in benzoxazole, 5-iodo-2-methyl- makes it unique, as it can undergo specific substitution reactions that other derivatives may not .

Properties

IUPAC Name

5-iodo-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIWIPHQNLGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618738
Record name 5-Iodo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-17-0
Record name 5-Iodo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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